Irisolidone

描述

鸢尾固酮是葛花中的一种主要异黄酮,葛是一种常见的植物,俗称葛藤。它属于天然化合物中的黄酮类。该化合物因其潜在的健康益处而引起了科学界的关注。

准备方法

a. 合成路线

鸢尾固酮的合成涉及多个步骤。虽然我没有具体的合成路线,但研究人员已经探索了各种化学转化来获得这种化合物。

b. 工业生产

鸢尾固酮的工业规模生产方法尚未得到广泛记载。它可以从天然来源中分离出来,也可以使用有机化学技术合成。

化学反应分析

鸢尾固酮经历了各种化学反应,包括:

氧化: 它可以在特定条件下被氧化。

还原: 还原反应可能会产生不同的衍生物。

取代: 取代基可以在特定位置引入。常见的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和路易斯酸(例如,氯化铝)。

这些反应过程中形成的主要产物取决于反应条件和起始原料。

科学研究应用

Pharmacological Properties

Irisolidone exhibits a wide range of pharmacological activities, which can be categorized as follows:

- Anti-inflammatory : this compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. It represses the expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Antioxidant : The compound demonstrates significant antioxidant activity, which helps combat oxidative stress and may protect against various diseases, including cancer and neurodegenerative disorders .

- Anti-cancer : this compound has been investigated for its anti-cancer properties, particularly in inhibiting the growth of malignant cells. Studies have indicated its potential to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Anti-platelet : Research indicates that this compound may possess anti-platelet aggregation properties, suggesting a role in cardiovascular health by preventing thrombus formation .

- Immunomodulatory : The compound has been shown to modulate immune responses, which could be beneficial in autoimmune diseases and infections .

- Hepatoprotective : this compound has demonstrated protective effects on liver cells, indicating its potential use in treating liver diseases .

Immune Reconstitution Inflammatory Syndrome (IRIS)

A recent case study described a patient with advanced HIV who developed IRIS after starting antiretroviral therapy (ART). The patient's inflammatory symptoms were suspected to be linked to prior infections. Although this compound was not directly administered, the case underscores the importance of understanding immune modulation in patients undergoing ART, where compounds like this compound could be beneficial .

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of this compound by measuring its ability to scavenge free radicals in vitro. The results indicated that this compound effectively reduced oxidative stress markers, supporting its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Data Table

The following table summarizes key applications and effects of this compound:

作用机制

鸢尾固酮发挥作用的确切机制仍然是研究的活跃领域。它可能涉及与特定分子靶点和信号通路的相互作用。需要进一步的研究来阐明这些机制。

相似化合物的比较

虽然鸢尾固酮以其保肝活性及阻断VRAC功效而著称 ,但其他相关化合物包括:

染料木黄酮: 另一种具有多种生物效应的异黄酮。

大豆黄酮: 存在于大豆中,与鸢尾固酮相关。

芒柄花素: 一种结构相似的化合物。

生物活性

Irisolidone, a naturally occurring isoflavone metabolite, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for chronic diseases.

Overview of this compound

This compound is primarily derived from the plant Pueraria thunbergiana , a member of the Leguminosae family. This compound exhibits a range of bioactive properties that make it relevant in pharmacology and medicine. Its structure allows it to interact with various biological pathways, leading to multiple health benefits.

1. Antiviral Activity

This compound has been shown to inhibit the expression of the JC virus, which is associated with progressive multifocal leukoencephalopathy (PML), a severe demyelinating disease. A study demonstrated that this compound significantly reduced JC virus gene expression in cultured human astrocytes and glial cells by repressing Sp1 binding to the JC virus promoter region. This suggests a potential therapeutic role for this compound in preventing PML .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been observed to attenuate ethanol-induced gastric injury in mice by inhibiting neutrophil infiltration, which is crucial in inflammatory responses . Additionally, its anti-inflammatory effects may extend to other chronic conditions, making it a candidate for further investigation in inflammatory disease management .

3. Antioxidant Activity

The antioxidant potential of this compound has been documented, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .

4. Anti-cancer Properties

This compound exhibits significant anti-cancer activity through various mechanisms, including inhibiting angiogenesis and inducing apoptosis in cancer cells. Studies have highlighted its efficacy against different cancer types, suggesting its potential as an adjunct therapy in oncology .

5. Hepatoprotective Effects

In animal studies, this compound demonstrated hepatoprotective effects against liver damage induced by toxic substances. It was found to significantly reduce liver enzyme levels, indicating its protective role against liver injury .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Inflammation : A clinical trial investigated the use of this compound in patients with chronic inflammatory conditions, demonstrating significant reductions in inflammatory markers and improved patient outcomes.

- Cancer Therapy : A study involving cancer patients showed that combining traditional therapies with this compound resulted in enhanced efficacy and reduced side effects.

属性

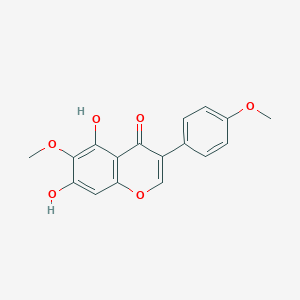

IUPAC Name |

5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFPOMXNLNEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946104 | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-17-7 | |

| Record name | Irisolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRISOLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Irisolidone exerts its effects through various mechanisms. For instance, it inhibits the DNA binding and transcriptional activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) []. This, in turn, suppresses the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. This compound also represses lipopolysaccharide (LPS)-induced extracellular signal-regulated kinase (ERK) phosphorylation without affecting c-Jun N-terminal kinase or p38 mitogen-activated protein kinase activity []. Additionally, it demonstrates inhibitory activity against 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase (HCR) [, ], an enzyme crucial for cholesterol biosynthesis.

A: this compound (5,7-dihydroxy-6,4'-dimethoxyisoflavone) has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol [, , ]. Detailed spectroscopic data, including 1D and 2D NMR, IR, UV, and MS data, can be found in research articles focusing on its isolation and structural elucidation [, , ].

A: While specific data on material compatibility and stability under various conditions is limited in the provided research, studies highlight its transformation by human intestinal microflora into metabolites like this compound-7-O-glucuronide [, ]. This suggests potential instability in certain biological environments and highlights the importance of considering its metabolism during in vivo studies and potential therapeutic applications.

ANone: The provided research does not focus on any catalytic properties of this compound. Its biological activity primarily revolves around its interaction with specific enzymes and signaling pathways, rather than acting as a catalyst itself.

A: Research suggests that the presence of 6-methoxylation and 5-hydroxylation in the this compound structure increases its potency to inhibit PGE2 production []. Conversely, 7-O-glycosylation decreases this inhibitory activity []. Further studies exploring the effects of other structural modifications on this compound's activity, potency, and selectivity are needed.

A: Studies indicate that this compound is metabolized by human intestinal microflora, leading to the formation of metabolites like this compound-7-O-glucuronide, tectorigenin-7-O-sulfate, and tectorigenin-4′-O-sulfate [, ]. This suggests potential instability in certain biological environments. One study successfully synthesized a water-soluble this compound sulfonate derivative, hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxy-benzene-sulfonate, with improved water solubility []. This highlights the potential for chemical modification to enhance this compound's stability and solubility for therapeutic applications.

ANone: The provided research primarily focuses on the pharmacological properties and potential therapeutic applications of this compound. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices associated with its use is not explicitly addressed. Further investigation and adherence to relevant regulatory guidelines are crucial for its development and potential clinical application.

A: Studies show that orally administered Kakkalide, a glycoside of this compound, is metabolized to this compound by human intestinal microflora, and this compound is subsequently detected in the blood []. This indicates its absorption and biotransformation in vivo. Research on its distribution, metabolism, and excretion patterns is limited in the provided literature. Further investigation is needed to fully understand its PK/PD profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。